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1,1,2,2,3-Pentafluoropropane

Cat. No.: B1294462
CAS No.: 679-86-7
M. Wt: 134.05 g/mol
InChI Key: AWTOFSDLNREIFS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluorinated Propane Research

The journey of organofluorine chemistry began in the 19th century, but it gained significant momentum in the early 20th century with the work of pioneers like Belgian chemist Frédéric Swarts, who developed effective methods for synthesizing fluorinated alkanes, a cornerstone for future research. numberanalytics.comnumberanalytics.comacs.org The initial drive for this research was largely industrial, seeking new materials with unique properties like high stability and non-reactivity. numberanalytics.com The development of chlorofluorocarbons (CFCs), such as dichlorodifluoromethane (B179400) (Freon), in the 1920s and 1930s by researchers like Thomas Midgley, Jr., revolutionized industries like refrigeration. numberanalytics.comresearchgate.net

A pivotal shift in fluorocarbon research occurred with the discovery of the detrimental effect of CFCs on the stratospheric ozone layer. acs.orgpsu.educopernicus.org This led to the 1987 Montreal Protocol, an international treaty designed to phase out ozone-depleting substances. psu.eduforourclimate.orgnih.gov Consequently, the research focus turned towards finding viable alternatives, leading to the development of hydrochlorofluorocarbons (HCFCs) and, subsequently, hydrofluorocarbons (HFCs). researchgate.netnih.govearth.org HFCs, which include the pentafluoropropanes, contain no chlorine and thus have a zero ozone depletion potential. acs.orgnih.govecetoc.org This transition marked a new era of research, concentrating on compounds that retained the desirable thermodynamic properties of their predecessors while minimizing environmental impact. researchgate.netacs.org The large-scale production of fluorocarbons was significantly advanced by developments like the Fowler process, which utilized cobalt trifluoride for fluorination, and research spurred by projects requiring highly inert materials, such as the Manhattan Project. acs.orgwikipedia.org

Isomeric Landscape of Pentafluoropropanes and Specific Research Focus on 1,1,2,2,3-Pentafluoropropane

Pentafluoropropane (C3H3F5) exists as several structural isomers, each with a unique arrangement of fluorine atoms on the three-carbon chain. This structural variance leads to distinct physical and chemical properties. The isomers of pentafluoropropane include 1,1,1,2,2-pentafluoropropane (B162932), 1,1,1,2,3-pentafluoropropane (B1596561), 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), and this compound (HFC-245ca), among others. nih.govchemspider.com The naming convention for these isomers, such as "245ca," is based on a system that reflects the number and position of fluorine, hydrogen, and carbon atoms, with the final letters assigned based on molecular symmetry. ecetoc.org

Table 1: Selected Isomers of Pentafluoropropane This table is populated with data for well-documented isomers. Data for all possible isomers may not be publicly available.

Isomer NameCAS NumberCommon NameMolecular FormulaBoiling Point (°C)
This compound679-86-7HFC-245caC3H3F525-26
1,1,1,3,3-Pentafluoropropane460-73-1HFC-245faC3H3F515
1,1,1,2,3-Pentafluoropropane431-31-2HFC-245ebC3H3F5Not available
1,1,1,2,2-Pentafluoropropane677-55-4HFC-245cbC3H3F5-18.25

Academic research has placed a specific focus on this compound (HFC-245ca) due to its particular molecular architecture and resulting properties. Its structure is characterized by an asymmetric distribution of fluorine atoms, with two on the first carbon, two on the second, and one on the terminal third carbon. This asymmetry distinguishes it from more symmetrical isomers and influences its rotational energy and conformational states.

Synthesis of this compound has been achieved through various laboratory methods. One documented route involves the fluorination of a chlorinated precursor, such as 1-chloro-2,2,3,3-tetrafluoropropane, using hydrogen fluoride (B91410) with a suitable catalyst. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR), have been crucial for its structural characterization, providing detailed insights into the fluorine-19 coupling patterns and chemical shifts that define the molecule. caltech.edu

Table 2: Physicochemical Properties of this compound (HFC-245ca)

PropertyValueReference
Molecular Weight134.05 g/mol nih.gov
Boiling Point25-26 °C
Melting Point-82 °C
Density (at 25°C)1.398 g/mL
Critical Temperature169.4 °C (442.55 K)
Critical Pressure3.27 MPa

Contemporary Research Imperatives and Scholarly Contributions

Scholarly contributions have focused heavily on establishing accurate thermodynamic data for HFC-245ca. Researchers have conducted extensive measurements of its vapor pressure, density, speed of sound, and other P-V-T (pressure-volume-temperature) properties across various conditions. researchgate.netresearchgate.net These experimental data are used to develop fundamental equations of state (EoS), often expressed in terms of Helmholtz energy, which allow for the precise calculation of all thermodynamic properties for modeling its behavior in systems like low-pressure chillers and heat pumps. researchgate.netresearchgate.netresearchgate.net

Another critical area of contemporary research is the atmospheric chemistry of HFC-245ca. Studies have investigated its infrared absorption cross-sections to calculate its radiative efficiency and, ultimately, its Global Warming Potential (GWP). researchgate.net The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. For HFC-245ca, a GWP100 (over a 100-year period) has been reported as approximately 602-693. researchgate.netdcceew.gov.au Research has also examined its atmospheric lifetime, which is determined by its reaction rates with atmospheric radicals like OH. researchgate.netresearchgate.net

Furthermore, comparative studies evaluate HFC-245ca against its isomers and other candidate fluids. researchgate.netnasa.govnist.gov For example, research has explored its potential as a foam blowing agent and a refrigerant, comparing its performance and efficiency to incumbents like HCFC-123. nasa.govahrinet.org These studies provide the essential data needed for industry and policymakers to make informed decisions about the adoption of next-generation chemical technologies, balancing performance with environmental stewardship. copernicus.orgnasa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3F5 B1294462 1,1,2,2,3-Pentafluoropropane CAS No. 679-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3-pentafluoropropane
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InChI

InChI=1S/C3H3F5/c4-1-3(7,8)2(5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AWTOFSDLNREIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3073925
Record name 1,1,2,2,3-Pentafluoropropane
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Molecular Weight

134.05 g/mol
Source PubChem
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CAS No.

679-86-7
Record name 1,1,2,2,3-Pentafluoropropane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2,2,3-pentafluoro-
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Record name 1,1,2,2,3-Pentafluoropropane
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Record name 1,1,2,2,3-pentafluoropropane
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Synthetic Methodologies and Mechanistic Investigations of 1,1,2,2,3 Pentafluoropropane

Advanced Synthetic Pathways to 1,1,2,2,3-Pentafluoropropane

The synthesis of specific fluorinated propanes often involves multi-step processes that can include fluorination of chlorinated precursors or isomerization of other fluorinated compounds.

Catalytic Fluorination Approaches and Optimization

Catalytic fluorination is a common method for synthesizing HFCs, typically involving the reaction of a chlorinated hydrocarbon with hydrogen fluoride (B91410) (HF) in the presence of a catalyst. For other HFC-245 isomers, such as 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), processes often start with precursors like 1,1,1,3,3-pentachloropropane. google.comgoogleapis.comgoogle.com The gas-phase fluorination of 1,1,2,3-tetrachloropropene over fluorinated Cr2O3-based catalysts has been studied for the synthesis of other fluorinated propenes, which could potentially serve as intermediates. researchgate.net However, specific research detailing the catalytic fluorination pathways to produce this compound (HFC-245ca) is not widely available in the reviewed literature.

Isomerization Strategies from Related Fluorocarbons

Isomerization is another key strategy in the synthesis of specific fluorocarbon isomers. This process involves rearranging the atoms of a molecule to form a different isomer, often with the aid of a catalyst. For instance, the isomerization of 1,1,1,2,3-pentafluoropropane (B1596561) (HFC-245eb) to 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb) has been observed. beilstein-journals.orgnih.gov Studies have also been conducted on the isomerization of dichloropentafluoropropane isomers. google.com Despite these examples within the broader family of pentafluoropropanes, specific studies detailing isomerization strategies to or from this compound are not prominently featured in the available scientific literature.

Reaction Mechanisms and Pathways Involving this compound

Understanding the reaction mechanisms of HFCs is crucial for their application and for predicting their environmental fate. Key reaction pathways include the activation of carbon-fluorine bonds, hydrodefluorination, and dehydrofluorination.

Selective C-F Bond Activation Studies

The activation of the carbon-fluorine (C-F) bond is a significant area of research due to the high strength of this bond. beilstein-journals.orgyork.ac.ukrsc.orgnih.gov Studies on various pentafluoropropane isomers have demonstrated that C-F bond activation can be achieved using catalysts such as aluminum chlorofluoride. beilstein-journals.orgnih.govnih.gov These investigations have provided insights into the reactivity of different types of C-F bonds within fluorinated propanes. nih.gov However, specific mechanistic studies focusing on the selective C-F bond activation in this compound are not extensively documented in the reviewed literature.

Catalytic Hydrodefluorination Processes

Catalytic hydrodefluorination is a process that involves the removal of a fluorine atom and its replacement with a hydrogen atom. This reaction is important for the synthesis of less fluorinated compounds and for the decomposition of HFCs. Research on other HFC-245 isomers has shown that hydrodefluorination can occur in the presence of a hydrogen source and a suitable catalyst. beilstein-journals.orgnih.govnih.gov The specifics of catalytic hydrodefluorination processes involving this compound, including catalyst systems and reaction conditions, are not well-documented in the available literature.

Dehydrofluorination to Fluorinated Olefins: Kinetics and Thermodynamics

Dehydrofluorination is a reaction that eliminates hydrogen fluoride from a hydrofluorocarbon to form a fluorinated olefin (hydrofluoroolefin or HFO). This is a primary route for producing HFOs, which are considered next-generation refrigerants with low global warming potential. The dehydrofluorination of other pentafluoropropane isomers, such as HFC-245fa and HFC-245eb, has been studied to produce compounds like 1,3,3,3-tetrafluoropropene (HFO-1234ze). mdpi.comwipo.intresearchgate.netgoogle.com

While kinetic and mechanistic studies for the dehydrofluorination of other HFC-245 isomers are available, similar detailed investigations for this compound are lacking in the reviewed literature. However, thermodynamic properties of this compound have been a subject of study, which is fundamental for understanding its reactivity.

Below is a table summarizing some of the known thermodynamic properties of this compound.

PropertyValue
Molecular FormulaC3H3F5
Molecular Weight134.05 g/mol
Boiling Point25-26 °C
Melting Point-82 °C
Density1.398 g/mL at 25 °C

Electrophilic and Nucleophilic Reaction Studies

Detailed research findings specifically investigating the electrophilic and nucleophilic reactions of this compound (HFC-245ca) are not extensively available in publicly accessible scientific literature. While general principles of organic chemistry suggest that the electron-withdrawing nature of the fluorine atoms creates electrophilic carbon centers susceptible to attack by nucleophiles, specific mechanistic studies, reaction kinetics, and product analyses for this particular isomer are sparse.

In broader studies on fluorinated propanes, reactivity is often centered on dehydrofluorination or C-F bond activation, which can be initiated by nucleophilic or electrophilic species under specific catalytic conditions. However, dedicated studies detailing these reaction pathways for this compound, including data on reaction rates, intermediates, and product distribution, are not sufficiently documented to provide a comprehensive analysis. Research in this area has more prominently focused on other isomers such as 1,1,1,3,3-pentafluoropropane (HFC-245fa).

Theoretical and Experimental Studies of Thermal Decomposition

Comprehensive theoretical and experimental studies detailing the thermal decomposition of this compound are limited in the available scientific literature. While research has been conducted on the pyrolysis and decomposition of other hydrofluorocarbons, including isomers of pentafluoropropane, specific data for the 1,1,2,2,3-isomer is not well-documented.

Studies on similar compounds, such as 1,1,1,3,3-pentafluoropropane (HFC-245fa), have shown that thermal decomposition at high temperatures (above 250°C) can yield products like hydrogen fluoride (HF) and carbonyl fluoride (COF2) ecetoc.org. The primary decomposition pathways for hydrofluorocarbons typically involve either C-C bond fission or HF elimination (dehydrofluorination) rsc.orgresearchgate.net. For instance, shock wave studies on pentafluoroethane (B1204445) and 2-H-heptafluoropropane have indicated that C-C bond fission is the initiating step at very high temperatures (1400–2000 K), rather than HF elimination rsc.org.

However, without specific experimental data or theoretical modeling for this compound, it is not possible to present a detailed mechanism, kinetic parameters, or a data table of its decomposition products and their temperature-dependent profiles. Such an analysis would require dedicated pyrolysis experiments coupled with analytical techniques to identify and quantify the resulting compounds.

Spectroscopic and Analytical Characterization of 1,1,2,2,3 Pentafluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including fluorinated compounds like 1,1,2,2,3-pentafluoropropane. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information about the carbon-hydrogen framework. However, for fluorinated compounds, fluorine-19 (¹⁹F) NMR is particularly insightful.

Fluorine-19 NMR is a highly sensitive technique that offers a wide chemical shift range, making it an excellent tool for distinguishing between different fluorine environments within a molecule. nih.govbirchbiotech.com This is particularly advantageous for analyzing complex fluorinated molecules where proton NMR spectra might be oversimplified. The chemical shifts and coupling constants observed in ¹⁹F NMR spectra are exquisitely sensitive to the local electronic and steric environment, providing detailed information about molecular conformation and dynamics.

In this compound, the presence of multiple fluorine atoms leads to complex spin-spin coupling patterns (both homonuclear ¹⁹F-¹⁹F and heteronuclear ¹H-¹⁹F couplings). The magnitude of these coupling constants, particularly three-bond (³J) couplings, is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By analyzing these coupling constants, it is possible to deduce the preferred rotational conformations (rotamers) of the molecule around its carbon-carbon bonds.

Furthermore, variable-temperature ¹⁹F NMR studies can provide valuable information on the thermodynamics of conformational exchange. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the relative energies of different conformers and the energy barriers to their interconversion.

While one-dimensional (1D) NMR provides essential data, complex molecules like this compound benefit from the application of multidimensional NMR techniques for unambiguous signal assignment and more detailed structural analysis.

Correlation Spectroscopy (COSY): Homonuclear COSY experiments, such as ¹H-¹H COSY and ¹⁹F-¹⁹F COSY, are used to identify scalar-coupled nuclei. In ¹⁹F-¹⁹F COSY, cross-peaks would reveal the coupling relationships between the different fluorine atoms in the CHF₂-CF₂-CH₂F moiety.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional (2D) experiment correlates the chemical shifts of a nucleus (e.g., ¹³C or ¹H) with the chemical shifts of a directly attached heteronucleus (e.g., ¹⁹F). An HSQC experiment correlating ¹³C and ¹⁹F would definitively assign the fluorine atoms to their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between nuclei that are separated by two or three bonds. A ¹H-¹⁹F HMBC experiment, for instance, could reveal long-range couplings between protons and fluorine atoms, further aiding in the structural confirmation and conformational analysis.

These advanced NMR methods are instrumental in deciphering the intricate spin systems present in polyfluorinated molecules and providing a complete picture of their three-dimensional structure.

Vibrational Spectroscopy: Infrared and Raman Studies

A molecule with N atoms has 3N-6 vibrational modes (for non-linear molecules). For this compound (C₃H₃F₅), which has 11 atoms, there are 27 fundamental vibrational modes. These modes include stretching, bending, rocking, wagging, and twisting motions of the various chemical bonds (C-H, C-F, C-C) and functional groups.

The assignment of these vibrational modes to specific peaks in the IR and Raman spectra can be achieved through a combination of experimental data and theoretical calculations. Quantum chemical calculations, such as those based on density functional theory (DFT), can predict the vibrational frequencies and intensities for different conformers of the molecule.

By comparing the experimental spectra with the calculated spectra for various possible rotational isomers, it is possible to identify the conformers that are present at a given temperature. Furthermore, by studying the temperature dependence of the intensities of certain vibrational bands, the relative stabilities (enthalpy differences) of the different conformers can be determined. For instance, bands corresponding to a higher-energy conformer will decrease in intensity as the temperature is lowered.

Interactive Data Table: Predicted Vibrational Modes for a Conformer of this compound (Note: The following data is illustrative and based on general frequency ranges for similar functional groups. Actual experimental and calculated values may vary.)

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
C-H Stretch2900-3000Stretching of the carbon-hydrogen bonds in the CH₂F and CHF₂ groups.
C-F Stretch1000-1400Stretching of the carbon-fluorine bonds. Multiple strong bands are expected in this region.
C-C Stretch800-1200Stretching of the carbon-carbon single bonds.
CH₂ Bend1400-1500Scissoring and wagging motions of the CH₂ group.
CHF Bend1200-1400Bending motions of the CHF group.
CF₂ Bend500-800Bending motions of the CF₂ group.
Torsional Modes< 400Twisting and torsional motions around the C-C bonds, sensitive to conformation.

Mass Spectrometry in Identification and Reaction Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the identification of compounds, determination of their elemental composition, and elucidation of their structure through the analysis of fragmentation patterns.

For this compound, electron ionization (EI) is a common method used to generate ions. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. The NIST WebBook provides the mass spectrum for this compound, which shows characteristic peaks resulting from the cleavage of C-C and C-F bonds and the loss of atoms or small groups. nist.gov

Interactive Data Table: Prominent Peaks in the Electron Ionization Mass Spectrum of this compound nist.gov

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment Ion
51100.0[CHF₂]⁺
8368.9[M - CHF₂]⁺ or [C₂HF₄]⁺
3351.5[CH₂F]⁺
6426.6[C₂H₂F₂]⁺
11513.9[M - F]⁺ or [C₃H₃F₄]⁺
1341.0[M]⁺˙ or [C₃H₃F₅]⁺˙

In addition to identification, mass spectrometry can be a valuable tool for analyzing reaction pathways. For instance, by coupling a reactor to a mass spectrometer, one can monitor the products of thermal decomposition or atmospheric degradation of this compound in real-time. This allows for the identification of transient intermediates and stable end-products, providing crucial insights into the reaction mechanisms.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Gas chromatography (GC) is the primary technique for assessing the purity of volatile compounds like this compound and for analyzing mixtures containing this compound. birchbiotech.com In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases.

For the analysis of fluorinated propanes, a variety of capillary columns can be employed, with the choice depending on the specific impurities that need to be separated. A flame ionization detector (FID) is commonly used for the quantification of hydrocarbon and hydrofluorocarbon impurities.

When coupled with a mass spectrometer (GC-MS), this technique provides a powerful tool for both the separation and identification of components in a mixture. nih.gov The retention time from the gas chromatograph provides one level of identification, while the mass spectrum of each eluting component provides a highly specific fingerprint for confirmation. GC-MS is invaluable for identifying trace impurities in a sample of this compound and for analyzing its composition in refrigerant blends or other complex mixtures. The determination of purity is typically achieved by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Advanced Computational and Theoretical Chemistry Studies of 1,1,2,2,3 Pentafluoropropane

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are instrumental in elucidating the electronic and molecular structure of 1,1,2,2,3-pentafluoropropane. These ab initio and density functional theory (DFT) calculations provide a detailed picture of the molecule's geometry, electron distribution, and bonding.

Prediction of Molecular Geometries and Energetics

Detailed theoretical studies predicting the specific molecular geometries and energetics of this compound are not extensively available in the public domain. Computational chemistry allows for the determination of optimized molecular structures by finding the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating key structural parameters.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

Parameter Predicted Value
C1-C2 Bond Length Data not available
C2-C3 Bond Length Data not available
C-H Bond Lengths Data not available
C-F Bond Lengths Data not available
C-C-C Bond Angle Data not available
Dihedral Angles Data not available

Note: This table is illustrative. Specific computational data for this compound were not found in the searched literature.

Analysis of Electron Density and Bonding Characteristics

Specific analyses of the electron density and bonding characteristics for this compound using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis are not readily found in published research. Such studies would typically reveal the nature of the covalent bonds, charge distribution across the molecule, and the influence of the electronegative fluorine atoms on the carbon backbone. This would include quantification of atomic charges and bond orders.

Computational Studies of Reaction Mechanisms and Kinetics

Computational studies are crucial for understanding the reaction mechanisms and kinetics of molecules like this compound, particularly in contexts such as atmospheric chemistry or industrial processes.

Transition State Characterization and Reaction Barrier Calculations

While general reactivity of pentafluoropropane isomers has been investigated, detailed computational studies characterizing transition states and calculating reaction barriers specifically for this compound are limited in the available literature. Such studies would typically employ methods to locate saddle points on the potential energy surface, representing the transition state of a reaction. The energy difference between the reactants and the transition state would define the activation energy, a critical parameter for determining reaction rates. For instance, a study on the activation of various pentafluoropropane isomers, including 1,1,1,2,3-pentafluoropropane (B1596561), by aluminium chlorofluoride has been conducted, suggesting pathways like hydrodefluorination and dehydrofluorination, but does not provide specific calculated transition state energies for the 1,1,2,2,3-isomer.

Molecular Dynamics Simulations for Reactive Pathways

Specific molecular dynamics (MD) simulations to elucidate the reactive pathways of this compound are not widely reported. MD simulations model the time-dependent behavior of a molecular system, providing insights into the dynamic evolution of reactions. These simulations can help visualize the atomic motions that lead from reactants to products, offering a more complete picture of the reaction pathway than static transition state calculations alone.

Development and Application of Equations of State for Fluorinated Propane Isomers

A significant area of theoretical study for this compound involves the development of accurate equations of state (EOS) to describe its thermodynamic properties. An equation of state for this compound, expressed in terms of the Helmholtz energy as a function of temperature and density, has been developed. nist.govnist.gov This formulation allows for the calculation of all thermodynamic properties through the use of derivatives of the Helmholtz energy. nist.govnist.gov

The equation is applicable to liquid, vapor, and supercritical states of the fluid and is valid from the triple point up to 450 K, with pressures reaching 10 MPa. nist.govnist.gov The accuracy of this EOS has been established by comparing its predictions with experimental data. nist.govnist.gov

Table 2: Estimated Uncertainties of the Equation of State for this compound (R-245ca)

Property Condition Estimated Uncertainty
Density (liquid phase) 243 K to 373 K, up to 6.5 MPa 0.1%
Vapor-phase speed of sound - 0.1%
Vapor pressure 270 K to 393 K 0.2%

Source: nist.govnist.gov

This equation of state is a critical tool for engineers and scientists in designing and optimizing thermal machinery, such as chillers and organic Rankine cycles, where this compound is a potential working fluid. nist.gov

Helmholtz Energy-Based Formulations

The thermodynamic properties of this compound, also known as HFC-245ca or R-245ca, have been extensively modeled using equations of state (EOS) based on the Helmholtz free energy. nist.govnist.gov This advanced formulation allows for the calculation of all thermodynamic properties of the fluid, including density, pressure, enthalpy, and entropy, through the use of derivatives of the Helmholtz energy as a function of temperature and density. researchgate.net

The development of such an equation of state is a significant undertaking in theoretical chemistry, providing a comprehensive and highly accurate representation of a fluid's behavior over a wide range of conditions. For this compound, the EOS is valid for liquid, vapor, and supercritical states. nist.govresearchgate.net The formulation covers a temperature range from the triple point (approximately 169 K) up to 450 K, with pressures reaching up to 10 MPa. nist.govresearchgate.net

The accuracy of the Helmholtz energy-based EOS is established by comparing its calculated property values against experimental data. nist.gov For R-245ca, the model demonstrates high fidelity with measured values, though uncertainties vary depending on the phase and conditions. nist.govnist.gov The lack of extensive experimental data in some regions limits the ability to fully validate the equation's accuracy across its entire range of applicability. nist.govnist.gov

Table 1: Summary of Helmholtz Energy EOS for this compound

ParameterValue/Range
Temperature Range Triple Point to 450 K
Pressure Range Up to 10 MPa
Density Uncertainty (Liquid) 0.1% (from 243 K to 373 K at pressures up to 6.5 MPa)
Vapor Pressure Uncertainty 0.2% (from 270 K to 393 K)
Vapor-Phase Speed of Sound Uncertainty 0.1%

Note: Uncertainties are reported to increase outside of the specified ranges, and in some regions, they are unknown due to a lack of experimental data. nist.gov

Statistical Mechanical Models for Transport Properties (e.g., Viscosity)

Beyond thermodynamic properties, understanding the transport properties of this compound, such as viscosity, is crucial for engineering applications. Statistical mechanical models provide a theoretical framework for predicting these properties based on molecular-level interactions.

Research into the viscosity of saturated-liquid R-245ca has involved experimental measurements using techniques like sealed gravitational capillary viscometers. acs.org These experimental results serve as a benchmark for validating and refining theoretical models. One such model applied to fluorinated propanes is the rough hard-sphere model. acs.org This model treats molecules as hard spheres with a non-spherical shape, which accounts for the energy dissipation that occurs from the coupling of translational and rotational motions during collisions. The viscosity data for R-245ca and other similar fluorocarbons have been successfully correlated using this approach. acs.org

Another significant method for predicting transport properties is the extended corresponding-states model. acs.org This method relates the properties of a fluid to the well-characterized properties of a reference fluid through shape factors. When compared with experimental viscosity data for R-245ca, predictions from the extended corresponding-states method, as implemented in the NIST REFPROP database, have shown deviations ranging from -20% to +15%. acs.org

Table 2: Comparison of Viscosity Models for this compound

ModelBasisPerformance/Findings
Rough Hard-Sphere Model Treats molecules as non-spherical hard spheres to account for rotational and translational energy coupling.Successfully correlates experimental viscosity data for R-245ca and similar isomers within their experimental uncertainty. acs.org
Extended Corresponding-States Relates fluid properties to those of a reference fluid via shape factors.Predictions show deviations between -20% and +15% when compared to experimental viscosity data for R-245ca. acs.org

Machine Learning and AI in Predicting Chemical Reactivity and Properties

The application of machine learning (ML) and artificial intelligence (AI) has emerged as a powerful tool in computational chemistry for accelerating the discovery and characterization of new molecules. arxiv.org These data-driven approaches can predict a wide range of molecular properties and reactivity characteristics, often bypassing the need for time-consuming and resource-intensive experimental measurements or complex quantum mechanical calculations. nih.gov

For a compound like this compound, ML models can be trained on datasets of known chemicals to predict fundamental thermophysical properties. mdpi.com Techniques such as Quantitative Structure-Property Relationship (QSPR) models establish mathematical relationships between the molecular structure (descriptors) and a specific property. nih.gov By representing the molecule numerically, algorithms can learn patterns that correlate structure with outcomes like boiling point, vapor pressure, viscosity, and critical temperature. arxiv.org

Various ML algorithms are employed for these predictive tasks. arxiv.org Regression models, including linear regression, support vector regression, and Gaussian process regression, are used for predicting continuous properties. mdpi.com For more complex, non-linear relationships, Artificial Neural Networks (ANNs) have proven to be highly effective. mdpi.com An ANN, trained on experimental data, can predict thermophysical properties for new or untested conditions with a high degree of accuracy. mdpi.com The success of any ML model is fundamentally tied to the quality and size of the training data and the choice of molecular representation (features). nih.gov While specific, published ML models focusing exclusively on R-245ca are not prominent, the established methodologies are broadly applicable to this and other fluorocarbons for rapid screening and property estimation. semanticscholar.org

Table 3: Application of AI/ML in Chemical Property Prediction

Property/TaskApplicable AI/ML ModelsBrief Description
Thermophysical Properties Artificial Neural Networks (ANNs), Regression Trees, Support Vector Regression (SVR)Predicts properties like thermal conductivity, specific heat, and viscosity by learning from experimental data across different temperatures and concentrations. mdpi.com
Bioactivity/Toxicity Deep Neural Networks (DNN), Random Forest (RF), LightGBMClassifies or predicts the biological activity of a compound based on its structural features, useful in early-stage drug discovery and safety assessment. arxiv.org
Solubility Kernel Ridge Regression (KRR), Piecewise Polynomial Regression (PPR)Models the solubility of a compound in various solvents under different conditions (temperature, pressure), which is critical for chemical processing. nih.gov
Reaction Outcome Prediction Deep Learning, Graph-based ModelsPredicts the yield or outcome of a chemical reaction by learning from vast datasets of known reactions, aiding in synthetic chemistry planning. semanticscholar.org

Environmental Chemistry and Atmospheric Transformation of 1,1,2,2,3 Pentafluoropropane

Atmospheric Fate Studies: Reaction with Oxidants (e.g., OH Radicals, Cl Atoms)

The dominant removal process for hydrofluorocarbons (HFCs) like 1,1,2,2,3-pentafluoropropane in the troposphere is through reaction with photochemically generated hydroxyl (OH) radicals. fluorocarbons.org This reaction initiates a cascade of chemical changes that break down the original molecule. The reaction with chlorine (Cl) atoms, while a potential degradation pathway, is generally considered less significant than the OH radical reaction for HFCs in the global troposphere.

The rate of reaction between HFC-245ca and OH radicals has been determined experimentally. These kinetic studies are crucial for calculating the atmospheric lifetime of the compound. The reaction proceeds via hydrogen atom abstraction from one of the carbon atoms in the molecule.

A study using the flash photolysis resonance fluorescence technique measured the rate constants for the reaction of OH radicals with CHF₂CF₂CH₂F (HFC-245ca) over a range of temperatures relevant to atmospheric conditions. acs.org The temperature dependence of the rate constant is described by the Arrhenius expression.

Interactive Data Table: Reaction Rate Constant for OH + this compound (Data from Zhang et al., as cited in a 1995 Journal of Physical Chemistry article) acs.org

Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)
273(1.11 ± 0.10) x 10⁻¹⁴
298(1.92 ± 0.08) x 10⁻¹⁴
323(3.11 ± 0.12) x 10⁻¹⁴
348(4.65 ± 0.20) x 10⁻¹⁴
373(6.58 ± 0.35) x 10⁻¹⁴

The Arrhenius expression derived from these measurements for the reaction is:

k(T) = (1.52 ± 0.25) x 10⁻¹² exp[-(1415 ± 50)/T] cm³ molecule⁻¹ s⁻¹

This expression allows for the calculation of the reaction rate constant at different temperatures within the troposphere. Currently, specific kinetic data for the reaction of this compound with chlorine atoms is not available in reviewed scientific literature.

While specific product yield studies for the atmospheric oxidation of this compound were not identified in the reviewed literature, the degradation pathway can be inferred from the established chemistry of other HFCs. The initial reaction with an OH radical abstracts a hydrogen atom, forming a fluoroalkyl radical.

For CHF₂CF₂CH₂F, hydrogen abstraction can occur at either the terminal (-CH₂F) or the central (-CHF₂) position, leading to two possible initial radicals:

CHF₂CF₂CHF•

•CF₂CF₂CH₂F

These radicals rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂•). Subsequent reactions involving nitric oxide (NO) and other atmospheric constituents lead to the formation of alkoxy radicals (RO•). These alkoxy radicals are unstable and decompose through C-C bond cleavage or reaction with O₂. This degradation cascade is expected to produce smaller, oxygenated species. Potential degradation products include carbonyl fluoride (B91410) (COF₂), formyl fluoride (HC(O)F), and various fluorinated aldehydes. Further oxidation and hydrolysis of these intermediates would ultimately lead to the formation of carbon dioxide (CO₂) and hydrogen fluoride (HF). ecetoc.org

Modeling of Atmospheric Lifetimes and Transport

The atmospheric lifetime of a compound is a key metric for assessing its potential environmental impact, including its global warming potential. This lifetime is primarily determined by the rate of its reaction with OH radicals. fluorocarbons.org Based on the kinetic rate constant for its reaction with OH radicals, the atmospheric lifetime of this compound (HFC-245ca) has been calculated.

According to data compiled by Environment Canada, the atmospheric lifetime of HFC-245ca is 6.6 years. statcan.gc.ca This lifetime is long enough for the compound to become well-mixed throughout the troposphere, allowing for global transport far from its emission sources.

Biogeochemical Cycling and Environmental Partitioning Research

Given its high vapor pressure and low water solubility, this compound is expected to partition almost entirely into the atmosphere upon release. Its role in broader biogeochemical cycles is limited by its atmospheric persistence and the nature of its degradation products. The primary cycling is from emission sources on the Earth's surface, transport and transformation within the atmosphere, and eventual deposition of terminal degradation products like HF back to the surface, often in rainwater.

Research into the microbial degradation of hydrofluorocarbons is an emerging field. Studies on other related compounds have shown that some HFCs and hydrochlorofluorocarbons (HCFCs) can be degraded by microorganisms, particularly under anaerobic conditions in soils and sediments or by methanotrophic bacteria. usgs.govnih.gov However, a review of the scientific literature did not yield specific studies on the microbial degradation mechanisms for this compound (HFC-245ca). Therefore, the potential for, and mechanisms of, microbial breakdown of this specific compound in terrestrial or aquatic environments remain uncharacterized.

Research on Derivatives and Synthetic Utility of 1,1,2,2,3 Pentafluoropropane

1,1,2,2,3-Pentafluoropropane as a Building Block in Complex Fluorinated Compound Synthesis

The use of small fluorinated molecules as building blocks is a cornerstone of modern fluorine chemistry, providing pathways to more complex molecules with tailored properties. While the broader class of pentafluoropropanes is recognized for this potential, specific examples detailing the use of this compound (HFC-245ca) as a starting material for complex fluorinated compounds are not extensively reported.

Research into the isomers of HFC-245ca, such as 1,1,1,2,3-pentafluoropropane (B1596561) (HFC-245eb) and 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), has demonstrated their utility. For instance, these isomers can undergo C–F bond activation and dehydrofluorination to produce hydrofluoroolefins (HFOs), which are valuable next-generation refrigerants. beilstein-journals.orgnih.gov These reactions are often catalyzed by materials such as aluminum chlorofluoride (ACF) or chromia-based catalysts. beilstein-journals.orgnih.gov

Synthesis and Characterization of Substituted Pentafluoropropane Derivatives

The synthesis of derivatives from a parent fluorinated compound is crucial for expanding the library of available fluorochemicals and for structure-activity relationship studies. While there is a wealth of information on the synthesis of various fluorinated compounds, literature specifically detailing the synthesis and characterization of derivatives starting from this compound is limited.

A dichlorinated derivative, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), is a known compound that has been used as a cleaning agent. wikipedia.org This highlights that halogenated derivatives of the pentafluoropropane backbone are synthetically accessible. The synthesis of such derivatives often involves the addition of halogenated methanes to tetrafluoroethylene. wikipedia.org

The reactivity of the C-H bonds in this compound could theoretically be exploited to introduce other functional groups. For instance, selective chlorination or bromination could yield halogenated derivatives that could then be used in further synthetic transformations. However, detailed studies on such reactions, including the regioselectivity of the halogenation and the characterization of the resulting products, are not prominently featured in the available research.

Pathways to Next-Generation Refrigerants and Specialty Chemicals

A significant area of research for hydrofluorocarbons is their conversion into hydrofluoroolefins (HFOs), which are considered the next generation of refrigerants due to their low global warming potential (GWP). beilstein-journals.orgnih.gov The primary pathway for this conversion is the catalytic dehydrofluorination of HFCs.

Extensive research has been conducted on the dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa) to produce 1,3,3,3-tetrafluoropropene (HFO-1234ze). researchgate.net This reaction is typically performed at elevated temperatures over fluorinated metal oxide catalysts, such as NiO/Cr2O3. researchgate.net Similarly, 1,1,1,2,3-pentafluoropropane (HFC-245eb) can be converted to 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). beilstein-journals.org

By analogy, the dehydrofluorination of this compound would be expected to produce a tetrafluoropropene isomer. Depending on which hydrogen and fluorine atoms are removed, different isomers of tetrafluoropropene could be formed. The specific isomer produced would depend on the reaction conditions and the catalyst used. A potential product of the dehydrofluorination of this compound is 1,2,3,3-tetrafluoropropene. Further research would be needed to identify suitable catalysts and reaction conditions to achieve this transformation with high selectivity and yield, thus establishing a clear pathway from this compound to a next-generation refrigerant or specialty chemical.

Exploration of this compound in Advanced Material Science Research

Fluorinated polymers are known for their unique properties, including chemical inertness, thermal stability, and low surface energy. Small fluorinated molecules can be used as monomers for the synthesis of these polymers or as solvents in the polymerization process.

While there is extensive research on fluoropolymers, the specific use of this compound in advanced material science is not well-documented. There is evidence of its isomer, 1,1,1,3,3-pentafluoropropane, being used as a blowing agent for the production of foam insulation. wikipedia.org This application leverages its physical properties, such as its volatility. It is conceivable that this compound could have similar applications as a blowing agent or as a working fluid in organic Rankine cycles, given its physical characteristics.

The potential for this compound to be used as a monomer in polymerization would likely depend on its ability to be functionalized or to undergo elimination reactions to form a polymerizable olefin. As discussed in the previous sections, the dehydrofluorination of this compound to a tetrafluoropropene would open up possibilities for its use as a monomer or co-monomer in the synthesis of novel fluoropolymers. However, dedicated studies exploring these applications for this compound are not apparent in the current body of scientific literature.

Future Research Trajectories and Interdisciplinary Outlook

Novel Catalytic Systems for Sustainable Fluorine Chemistry

There is a significant push towards developing more sustainable and efficient methods for fluorination. Research focuses on creating catalytic systems that can introduce fluorine atoms into molecules with high selectivity and under milder conditions, reducing energy consumption and waste. This includes exploring photocatalysis and electrocatalysis to unlock new reaction pathways for creating and modifying fluorinated compounds.

Multiscale Modeling and Experimental Validation in Fluorocarbon Research

Computational chemistry and multiscale modeling are becoming indispensable tools in fluorocarbon research. These methods allow for the prediction of thermodynamic properties, reaction mechanisms, and environmental impact of new and existing compounds. researchgate.net Future work will involve refining these models and validating them with precise experimental data, accelerating the design and screening of next-generation fluorocarbons with desired performance and environmental profiles.

Design of New Fluorinated Propane Structures for Specific Research Applications

While HFC-245ca has been studied for specific applications, the broader class of fluorinated propanes offers a vast chemical space for exploration. Researchers are designing and synthesizing novel fluoropropane structures to achieve specific functionalities. This could include tailoring molecules for use as specialized solvents, dielectric fluids, or as building blocks for advanced materials like fluoropolymers.

Contribution to Fundamental Understanding of C-F Bond Chemistry

The carbon-fluorine bond is one of the strongest in organic chemistry, and its unique properties profoundly influence molecular conformation, reactivity, and biological activity. Continued research on compounds like 1,1,2,2,3-pentafluoropropane contributes to a deeper fundamental understanding of C-F bond chemistry. This includes studying C-F bond activation, which is a significant challenge but holds the key to converting stable fluorocarbons into more valuable products or degrading persistent fluorinated pollutants.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the purity and structural identity of R-245ca in synthesized samples?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm the molecular structure and quantify impurities. Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-624) can resolve isomers and detect trace contaminants . Differential scanning calorimetry (DSC) verifies thermal stability and phase transitions, while Fourier-transform infrared (FTIR) spectroscopy identifies characteristic C-F bond vibrations (1000–1300 cm⁻¹) .

Q. What are the critical thermodynamic properties of R-245ca for designing refrigeration or heat pump systems?

  • Key Data :

  • Boiling point : 25°C at standard pressure .
  • Critical temperature : 169.4°C; critical pressure : 3.27 MPa .
  • Vapor pressure : Modeled using the Wagner equation (validated experimentally from 258–364 K) .
    • Experimental Design : Use a constant-volume apparatus to measure P-V-T properties and derive Helmholtz energy equations of state (EoS) for precise simulations .

Q. How does R-245ca compare to legacy refrigerants like R-11 in terms of environmental impact?

  • Analysis :

  • Ozone depletion potential (ODP) : R-245ca has ODP = 0 (unlike R-11, which has ODP = 1.0) .
  • Global warming potential (GWP) : Estimated at ~640 (100-year horizon), lower than R-11’s ~4,750 but still significant .
    • Methodology : Apply IPCC guidelines for GWP calculation using radiative efficiency and atmospheric lifetime data from accelerated degradation studies .

Advanced Research Questions

Q. How can researchers develop a high-accuracy Helmholtz energy equation of state (EoS) for R-245ca?

  • Steps :

Collect experimental data for vapor pressure, density, and heat capacity across wide temperature/pressure ranges .

Fit data to a 12-term Helmholtz EoS using nonlinear regression, ensuring residuals <1% for industrial applications .

Validate against NIST REFPROP database predictions and address deviations in the supercritical region .

  • Example : Zhou & Lemmon’s EoS achieves ±0.5% accuracy in liquid density and ±1.5% in vapor pressure .

Q. What methodologies resolve contradictions in surface tension and viscosity correlations for R-245ca?

  • Approach :

  • Use the Brock-Bird model to correlate surface tension with reduced temperature (Tr) and parachor, validated against pendant drop tensiometry data .
  • Apply the Chung et al. model for viscosity, incorporating dipole moment and acentric factor corrections for polar fluorocarbons .
    • Challenges : Discrepancies arise near the critical point due to clustering effects, requiring molecular dynamics (MD) simulations for refinement .

Q. How do azeotropic mixtures of R-245ca with acetone or hydrocarbons impact solvent efficiency in industrial applications?

  • Case Study : A ternary azeotrope with 85.8% R-245ca, 14.2% acetone, and cyclohexane (4–10%) reduces boiling points to 55.7°C, enhancing solvent volatility .
  • Experimental Design : Use a recirculating still to measure vapor-liquid equilibrium (VLE) data and optimize compositions via the NRTL activity coefficient model .

Q. What are the limitations of virial equation truncation for modeling R-245ca’s gas-phase behavior?

  • Analysis : The truncated virial equation (up to B(T)) introduces errors >2% at pressures >500 kPa. Include third virial coefficients (C(T)) derived from MD simulations for improved accuracy .
  • Validation : Compare with experimental second virial coefficients (B(T) = -0.12 m³/mol at 300 K) and Tsonopoulos’ correlation for fluorocarbons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.